molecular formula C20H19N3O4S B2559655 1-(2H-1,3-benzodioxole-5-carbonyl)-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine CAS No. 1795357-96-8

1-(2H-1,3-benzodioxole-5-carbonyl)-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine

Cat. No.: B2559655
CAS No.: 1795357-96-8
M. Wt: 397.45
InChI Key: DKIXMUCNZIIZHF-UHFFFAOYSA-N
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Description

1-(2H-1,3-benzodioxole-5-carbonyl)-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a useful research compound. Its molecular formula is C20H19N3O4S and its molecular weight is 397.45. The purity is usually 95%.
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Mechanism of Action

Biological Activity

The compound 1-(2H-1,3-benzodioxole-5-carbonyl)-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine represents a novel class of organic molecules with potential therapeutic applications. This article reviews the biological activity of this compound based on various studies, highlighting its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features three distinct structural elements:

  • Benzodioxole moiety : Known for its role in various biological activities.
  • Thiadiazole ring : Associated with antimicrobial and anticancer properties.
  • Piperidine ring : Commonly found in many pharmacologically active compounds.

The molecular formula is C14H14N4O3SC_{14}H_{14}N_{4}O_{3}S, indicating a complex structure conducive to diverse biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the benzodioxole ring through cyclization of catechol derivatives.
  • Synthesis of the thiadiazole ring via reactions involving thiosemicarbazide.
  • Coupling with piperidine , often utilizing coupling reagents like EDCI or DCC to ensure high yield and purity.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • In vitro studies showed effectiveness against various strains of bacteria including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 15.62 µg/mL to 31.25 µg/mL depending on structural variations in similar compounds .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies:

  • A derivative of this class exhibited cytotoxic effects on pancreatic cancer cells by modulating key signaling pathways such as CDK1 expression .
  • Structure-activity relationship (SAR) studies suggest that modifications to the thiadiazole and piperidine components can enhance anticancer efficacy .

While specific mechanisms for this compound remain under investigation, it is hypothesized that it may exert its biological effects through:

  • Enzyme inhibition : Targeting enzymes involved in cell proliferation and survival pathways.
  • Receptor modulation : Interacting with cellular receptors that mediate inflammatory responses or cell signaling.

Case Studies

Several case studies have highlighted the biological activities associated with related compounds:

  • Antimicrobial Efficacy : A study reported that a similar oxadiazole derivative showed promising results against fungal strains, indicating a broad-spectrum antimicrobial potential .
  • Anticancer Properties : Another study demonstrated that modifications to the oxadiazole scaffold significantly increased cytotoxicity against various cancer cell lines, suggesting a pathway for developing more effective anticancer agents .

Comparative Analysis

The following table summarizes the biological activities of related compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityNotes
Compound AMIC = 15.62 µg/mLIC50 = 10 µMEffective against E. coli
Compound BMIC = 31.25 µg/mLIC50 = 5 µMPotent against pancreatic cancer
Target CompoundMIC = TBDIC50 = TBDPotential for further development

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c24-20(14-3-4-16-17(9-14)26-12-25-16)23-6-1-2-13(10-23)8-18-21-19(22-27-18)15-5-7-28-11-15/h3-5,7,9,11,13H,1-2,6,8,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKIXMUCNZIIZHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)OCO3)CC4=NC(=NO4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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